molecular formula C11H22N4 B2411504 3-Nonyl-1H-1,2,4-triazol-5-amine CAS No. 23988-45-6

3-Nonyl-1H-1,2,4-triazol-5-amine

Cat. No.: B2411504
CAS No.: 23988-45-6
M. Wt: 210.325
InChI Key: HPOHZMMRYYDGAM-UHFFFAOYSA-N
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Description

5-Nonyl-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a nonyl group attached to the triazole ring, which imparts unique chemical and physical properties. The triazole ring is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.

Properties

IUPAC Name

5-nonyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-9-10-13-11(12)15-14-10/h2-9H2,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOHZMMRYYDGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nonyl-1H-1,2,4-triazol-5-amine typically involves the reaction of nonylamine with 3-amino-1,2,4-triazole under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and improves yield . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of automated systems and advanced monitoring techniques further enhances the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Nonyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonyl-triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Nonyl-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Nonyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with target molecules, modulating their activity. The nonyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nonyl-1H-1,2,4-triazol-3-amine is unique due to the presence of the nonyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Biological Activity

3-Nonyl-1H-1,2,4-triazol-5-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of nonylamine with 3-amino-1,2,4-triazole. This process can be enhanced using microwave irradiation to improve yield and reduce reaction time. The compound is characterized by its nonyl group, which influences its solubility and biological interactions.

This compound acts primarily by inhibiting specific enzymes involved in fungal sterol biosynthesis, notably lanosterol 14α-demethylase (CYP51), a target for many antifungal agents. The interaction occurs through the formation of a carbon-nitrogen bond between the amino group and carbonyl carbon, facilitated by proton transfer from nitrogen to oxygen.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various triazole derivatives found that compounds with similar structures demonstrated potent antibacterial effects against a range of pathogens including E. coli, S. aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli<10 µg/mL
Similar Triazole DerivativeS. aureus<5 µg/mL
Similar Triazole DerivativePseudomonas aeruginosa<15 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study synthesized various triazole derivatives and tested them against several cancer cell lines using the XTT assay. The results indicated that compounds containing the triazole core exhibited significant cytotoxicity against cancer cells, suggesting potential for development as anticancer agents .

Case Study: Anticancer Screening

In a specific case study involving derivatives of 3-amino-1,2,4-triazole:

  • Compounds 2.6 and 4.6 showed enhanced activity against multiple cancer cell lines.
  • These compounds were noted for their antiangiogenic properties as well, indicating a dual mechanism of action in inhibiting tumor growth .

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